molecular formula C3H8N2S B1506837 (2s)-2-Aminopropanethioamide

(2s)-2-Aminopropanethioamide

Cat. No.: B1506837
M. Wt: 104.18 g/mol
InChI Key: DFOUVXZLAJTTNU-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(2S)-2-Aminopropanethioamide" is a chiral thioamide derivative characterized by a stereogenic center at the second carbon of the propane backbone. Thioamides, in general, are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution confers distinct chemical properties, such as altered reactivity, hydrogen-bonding capacity, and metabolic stability compared to their amide counterparts.

However, none of the provided evidence sources directly mention "this compound", its synthesis, or applications. This absence limits the ability to provide authoritative details about its specific structure, synthesis, or biological activity.

Properties

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

IUPAC Name

(2S)-2-aminopropanethioamide

InChI

InChI=1S/C3H8N2S/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1

InChI Key

DFOUVXZLAJTTNU-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=S)N)N

Canonical SMILES

CC(C(=S)N)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Critical Limitations of the Evidence

The provided materials lack direct references to "this compound" or its thioamide analogs. Key gaps include:

  • Structural Data: No crystallographic or spectroscopic data (e.g., NMR, IR) for the compound.
  • Biological Activity: No studies on enzyme inhibition, antimicrobial properties, or toxicity.
  • Synthetic Routes: No documented methods for its preparation.

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